Cas no 1864016-10-3 (1,2-Di(2-chloro-4-fluorophenyl)ethane)

1,2-Di(2-chloro-4-fluorophenyl)ethane is a halogenated aromatic compound featuring two substituted phenyl rings linked by an ethane bridge. Each phenyl ring is functionalized with chlorine at the 2-position and fluorine at the 4-position, enhancing its electronic and steric properties. This structural configuration contributes to its utility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both chloro and fluoro substituents improves its reactivity in cross-coupling reactions and other transformations. Its stability under various conditions makes it suitable for use in multi-step synthetic processes. The compound's well-defined structure and purity are critical for reproducibility in research and industrial applications.
1,2-Di(2-chloro-4-fluorophenyl)ethane structure
1864016-10-3 structure
Product Name:1,2-Di(2-chloro-4-fluorophenyl)ethane
CAS No:1864016-10-3
MF:C14H10Cl2F2
MW:287.132009029388
CID:4625037
Update Time:2025-11-01

1,2-Di(2-chloro-4-fluorophenyl)ethane Chemical and Physical Properties

Names and Identifiers

    • 1,2-Di(2-chloro-4-fluorophenyl)ethane
    • 1,2-Bis(2-chloro-4-fluorophenyl)ethane
    • 2-CHLORO-1-[2-(2-CHLORO-4-FLUOROPHENYL)ETHYL]-4-FLUOROBENZENE
    • Inchi: 1S/C14H10Cl2F2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h3-8H,1-2H2
    • InChI Key: SCJJWXRPVOQFNQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CCC1C=CC(=CC=1Cl)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 236
  • XLogP3: 5.6
  • Topological Polar Surface Area: 0

1,2-Di(2-chloro-4-fluorophenyl)ethane Pricemore >>

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Additional information on 1,2-Di(2-chloro-4-fluorophenyl)ethane

Recent Advances in the Study of 1,2-Di(2-chloro-4-fluorophenyl)ethane (CAS: 1864016-10-3) in Chemical Biology and Pharmaceutical Research

1,2-Di(2-chloro-4-fluorophenyl)ethane (CAS: 1864016-10-3) is a fluorinated aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and therapeutic potential. The presence of chloro and fluoro substituents on the phenyl rings enhances its reactivity and binding affinity, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and characterization of 1,2-Di(2-chloro-4-fluorophenyl)ethane, with particular emphasis on optimizing its yield and purity. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to confirm its structural integrity. Additionally, computational modeling has provided insights into its electronic properties and potential interactions with biological targets, such as enzymes and receptors. These efforts are critical for understanding the compound's mechanism of action and its suitability for pharmaceutical applications.

In the context of drug discovery, 1,2-Di(2-chloro-4-fluorophenyl)ethane has shown promising activity in preliminary screenings against various disease targets. For instance, recent in vitro studies have demonstrated its inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate the activity of certain enzymes involved in inflammatory pathways has sparked interest in its use for treating inflammatory diseases. These findings underscore the need for further preclinical and clinical evaluations to fully assess its therapeutic potential.

The safety and toxicity profile of 1,2-Di(2-chloro-4-fluorophenyl)ethane have also been investigated in recent studies. Preliminary toxicological assessments indicate that the compound exhibits a favorable safety margin at therapeutic concentrations, although long-term studies are required to confirm its biocompatibility. Researchers are also exploring strategies to improve its pharmacokinetic properties, such as solubility and metabolic stability, to enhance its efficacy and reduce potential side effects.

In conclusion, 1,2-Di(2-chloro-4-fluorophenyl)ethane (CAS: 1864016-10-3) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural and functional properties, combined with its demonstrated biological activity, make it a compelling candidate for further development. Future studies should focus on elucidating its molecular mechanisms, optimizing its synthetic routes, and evaluating its therapeutic potential in vivo. As research progresses, this compound may pave the way for novel treatments in oncology, inflammation, and other therapeutic areas.

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